8-[4-(2-Propan-2-yloxyphenoxy)butoxy]quinoline
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Overview
Description
8-[4-(2-Propan-2-yloxyphenoxy)butoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core linked to a butoxy chain and a propan-2-yloxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-Propan-2-yloxyphenoxy)butoxy]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Attachment of the Butoxy Chain: The butoxy chain can be introduced through an etherification reaction, where the quinoline core is reacted with 4-bromobutanol in the presence of a base such as potassium carbonate.
Introduction of the Propan-2-yloxyphenoxy Group: The final step involves the reaction of the intermediate product with 2-isopropoxyphenol in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-Propan-2-yloxyphenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or propan-2-yloxyphenoxy groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[4-(2-Propan-2-yloxyphenoxy)butoxy]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-[4-(2-Propan-2-yloxyphenoxy)butoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can disrupt microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
8-[4-(2-Propan-2-yloxyphenoxy)butoxy]quinoline can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Quinoline-8-thiol: Used in the synthesis of metal complexes with luminescent properties.
4-[2-(Diethylamino)ethylamino]quinolin-7-ol: Exhibits antiplasmodial activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
8-[4-(2-propan-2-yloxyphenoxy)butoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-17(2)26-20-12-4-3-11-19(20)24-15-5-6-16-25-21-13-7-9-18-10-8-14-23-22(18)21/h3-4,7-14,17H,5-6,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXQBHHTGVRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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